Carbamic chloride, (chloromethyl)ethyl-
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Overview
Description
Carbamic chloride, (chloromethyl)ethyl- is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the carbamic chloride structure. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic chloride, (chloromethyl)ethyl- can be synthesized through several methods. One common method involves the reaction of chloromethyl methyl ether with α-phenethyl alcohol in the presence of a catalyst. The reaction is typically carried out in a toluene solution at low temperatures (5-10°C) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of carbamic chloride, (chloromethyl)ethyl- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, (chloromethyl)ethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines and alcohols, to form carbamates and ureas.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Major Products
Carbamates: Formed through substitution reactions with alcohols and amines.
Ureas: Formed through reactions with amines.
Scientific Research Applications
Carbamic chloride, (chloromethyl)ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic chloride, (chloromethyl)ethyl- involves its ability to react with nucleophiles, leading to the formation of carbamates and ureas. The molecular targets and pathways involved in these reactions include:
Comparison with Similar Compounds
Carbamic chloride, (chloromethyl)ethyl- can be compared with other similar compounds, such as:
Ethyl Carbamate: Similar in structure but lacks the chloromethyl group.
Methyl Carbamate: Contains a methyl group instead of an ethyl group.
Phenyl Carbamate: Contains a phenyl group, making it more hydrophobic.
The uniqueness of carbamic chloride, (chloromethyl)ethyl- lies in its specific reactivity due to the presence of both chloromethyl and ethyl groups, which allows for a diverse range of chemical transformations and applications.
Properties
CAS No. |
62179-52-6 |
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Molecular Formula |
C4H7Cl2NO |
Molecular Weight |
156.01 g/mol |
IUPAC Name |
N-(chloromethyl)-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C4H7Cl2NO/c1-2-7(3-5)4(6)8/h2-3H2,1H3 |
InChI Key |
NYHTWFZRTZQTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCl)C(=O)Cl |
Origin of Product |
United States |
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